molecular formula C10H20ClNO2 B13477582 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride

Cat. No.: B13477582
M. Wt: 221.72 g/mol
InChI Key: IYBGQGWBTGBQCY-UHFFFAOYSA-N
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Description

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 5-(1-aminocyclopentyl)pentanoic acid, which features a cyclopentane ring substituted with an amino group and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride typically involves the following steps:

    Formation of the Aminocyclopentane Ring: The cyclopentane ring is functionalized with an amino group through a series of reactions, often starting with cyclopentanone and converting it to 1-aminocyclopentane.

    Chain Extension: The amino-substituted cyclopentane is then subjected to chain extension reactions to introduce the pentanoic acid moiety. This can be achieved through various organic reactions, such as alkylation or acylation.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in studies involving amino acid derivatives and their biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminocyclopentyl)acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of pentanoic acid.

    Cyclopentolate: An anticholinergic compound with a cyclopentane ring and different functional groups.

Uniqueness

5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is unique due to its specific combination of a cyclopentane ring with an amino group and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

5-(1-aminocyclopentyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c11-10(7-3-4-8-10)6-2-1-5-9(12)13;/h1-8,11H2,(H,12,13);1H

InChI Key

IYBGQGWBTGBQCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCCCC(=O)O)N.Cl

Origin of Product

United States

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